Ethyl Methanethiosulfonate
Overview
Description
1,2-Didecanoyl-sn-glycerol (CAS 60514-49-0) is a diacylglycerol (DAG) analog. It contains decanoic acid (a 10-carbon fatty acid) at both the sn-1 and sn-2 positions of the glycerol backbone. DAGs play a crucial role as second messengers in cellular signaling pathways, including activation of protein kinase C (PKC) . Although the specific biological activities of 1,2-Didecanoyl-sn-glycerol have not been extensively characterized, it is expected to behave similarly to 1,2-Dioctanoyl-sn-glycerol (Item No. 62225) .
Mechanism of Action
Target of Action
Ethyl Methanethiosulfonate primarily targets cysteine residues in proteins . It reacts with the thiol group (-SH) of cysteine, leading to the formation of mixed disulfides . This reaction is particularly important in the study of protein structure and function .
Mode of Action
The compound interacts with its targets by alkylating the guanine bases in DNA, forming an abnormal base called O6-ethylguanine . During DNA replication, DNA polymerases often place thymine, instead of cytosine, opposite this abnormal base . This leads to G:C to A:T transitions, which are a type of point mutation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication . The point mutations induced by the compound can lead to changes in the protein-coding sequence of genes, potentially altering their function. This is why this compound is commonly used in genetic research to induce mutations for study .
Result of Action
The primary result of this compound’s action is the induction of point mutations in DNA . These mutations can lead to changes in the amino acid sequence of proteins, potentially altering their structure and function. In a research context, this allows scientists to study the effects of these mutations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the alkylation reaction . Additionally, the presence of other reactive species can potentially interfere with the compound’s action.
Biochemical Analysis
Biochemical Properties
Ethyl Methanethiosulfonate is known to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a powerful tool to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .
Cellular Effects
This compound has been found to have significant effects on cellular function. For example, it has been shown to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds . It also has been found to cause base-pair insertions or deletions as well as more extensive intragenic deletions .
Molecular Mechanism
The molecular mechanism of this compound involves alkylation of cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism . While ethylation of DNA occurs principally at nitrogen positions in the bases, this compound is also able to produce significant levels of alkylation at oxygens such as the O6 of guanine and in the DNA phosphate groups .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have different effects over time. For instance, it has been found to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds .
Metabolic Pathways
It is known that this compound reacts with thiols to form mixed disulfides , suggesting that it may interact with enzymes or cofactors that contain thiol groups.
Preparation Methods
1,2-Didecanoyl-sn-glycerol can be synthesized through various routes:
Chemical Synthesis: One common method involves esterification of glycerol with decanoic acid (or its derivative) using acid-catalyzed or base-catalyzed conditions.
Enzymatic Synthesis: Lipases can catalyze the acylation of glycerol with decanoic acid.
Industrial Production: The industrial production of 1,2-Didecanoyl-sn-glycerol may involve large-scale enzymatic or chemical processes.
Chemical Reactions Analysis
1,2-Didecanoyl-sn-glycerol can participate in several reactions:
Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back to glycerol and decanoic acid.
Oxidation/Reduction: DAGs can undergo oxidation (e.g., via lipases) or reduction (e.g., via hydrogenation).
Substitution: Functional group substitutions can occur at the sn-1 or sn-2 positions.
Common Reagents: Lipases, acids, bases, and reducing agents.
Major Products: Hydrolysis yields glycerol and decanoic acid, while other reactions may produce modified DAGs.
Scientific Research Applications
1,2-Didecanoyl-sn-glycerol finds applications in:
Cell Signaling Studies: As a DAG analog, it helps elucidate PKC activation pathways.
Lipid Metabolism Research: Investigating lipid signaling and cellular responses.
Drug Development: Targeting PKC-related diseases (e.g., cancer, diabetes, cardiovascular disorders).
Comparison with Similar Compounds
1,2-Dioctanoyl-sn-glycerol: Similar to 1,2-Didecanoyl-sn-glycerol, but with octanoic acid at both positions.
Other DAGs: Explore related diacylglycerols with varying acyl chain lengths.
Biological Activity
Ethyl methanethiosulfonate (EMS) is a versatile organosulfur compound known primarily for its mutagenic properties. This article explores the biological activity of EMS, focusing on its mechanisms of action, applications in genetic research, and implications in cancer therapy.
Chemical Structure and Classification
this compound is classified as an alkylating agent, which means it can introduce alkyl groups into various biological molecules, particularly DNA. Its chemical structure is represented as CH₃SO₃C₂H₅, indicating it is the ethyl ester of methanesulfonic acid. This compound is particularly notable for its ability to induce mutations by modifying nucleotides in DNA.
Mechanism of Mutagenesis
The primary mechanism through which EMS induces mutations involves the alkylation of guanine bases in DNA, leading to the formation of O6-ethylguanine. During DNA replication, this abnormal base can result in mispairing with thymine instead of cytosine, ultimately causing G:C to A:T transitions. This mutagenic process has been quantified, showing mutation rates ranging from to per gene without significant cell mortality .
Applications in Genetic Research
Use as a Mutagen
EMS is widely utilized in experimental genetics for creating mutant libraries. For example, a study involving the construction of a mutant library from Neopyropia yezoensis demonstrated that varying EMS concentrations can lead to significant phenotypic changes in thallus shape and growth rates . Researchers found that lower doses (1% to 2.25%) led to stable growth rates while higher concentrations resulted in increased mortality among archeospores.
Induction of Recombination
In addition to point mutations, EMS has been shown to induce mitotic recombination in organisms such as Saccharomyces cerevisiae. This recombination process is crucial for repairing DNA damage and enhancing genetic diversity in populations .
Implications for Cancer Therapy
Targeting STAT3 Pathway
Recent research has explored the potential of methanethiosulfonate derivatives, including EMS, as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancers. Studies indicate that these compounds can selectively bind to the STAT3-SH2 domain and exhibit antiproliferative effects on cancer cell lines such as HCT-116 . The ability to selectively target tumor cells while sparing normal cells presents a promising avenue for developing new anticancer therapies.
Case Studies and Research Findings
Safety and Handling
Despite its utility in research, EMS is classified as mutagenic, teratogenic, and carcinogenic. Proper safety protocols must be followed when handling this compound to mitigate risks associated with exposure. It is crucial to ensure that EMS is adequately disposed of by hydrolyzing it into less harmful substances before disposal.
Properties
IUPAC Name |
1-methylsulfonylsulfanylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYCFBWPSFFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542530 | |
Record name | S-Ethyl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-76-7 | |
Record name | S-Ethyl methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2043-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Ethyl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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